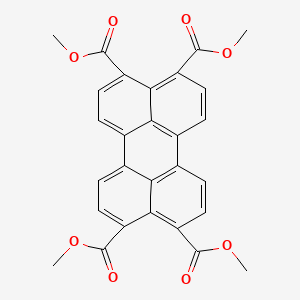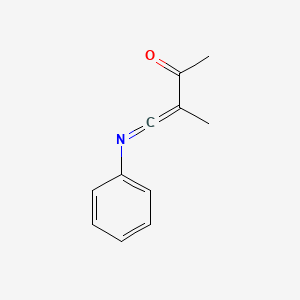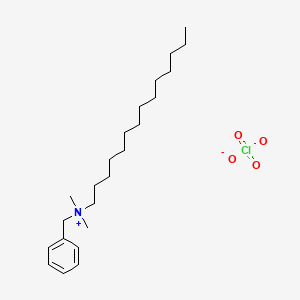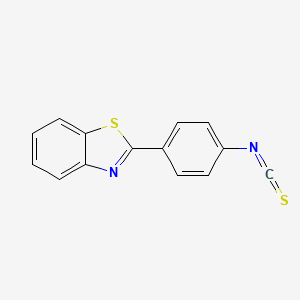
2-(4-Isothiocyanatophenyl)benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isothiocyanatophenyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with an isothiocyanate group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isothiocyanatophenyl)benzothiazole typically involves the reaction of 2-aminothiophenol with 4-isothiocyanatobenzoyl chloride under controlled conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminothiophenol attacks the carbon of the isothiocyanate group, leading to the formation of the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as microwave irradiation and the use of ionic liquids as solvents have been explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Isothiocyanatophenyl)benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-(4-Isothiocyanatophenyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-Isothiocyanatophenyl)benzothiazole involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of antimicrobial and anticancer agents. The benzothiazole ring enhances the compound’s ability to interact with biological targets, making it a potent molecule for therapeutic applications .
Comparaison Avec Des Composés Similaires
- 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Nitrophenyl)benzothiazole
Comparison: 2-(4-Isothiocyanatophenyl)benzothiazole stands out due to its unique isothiocyanate group, which imparts distinct reactivity and biological activity compared to its analogs. For instance, 2-(4-Aminophenyl)benzothiazole lacks the isothiocyanate group, resulting in different chemical and biological properties. Similarly, 2-(4-Nitrophenyl)benzothiazole has a nitro group that influences its reactivity and applications differently .
Propriétés
Numéro CAS |
43088-08-0 |
|---|---|
Formule moléculaire |
C14H8N2S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-(4-isothiocyanatophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H8N2S2/c17-9-15-11-7-5-10(6-8-11)14-16-12-3-1-2-4-13(12)18-14/h1-8H |
Clé InChI |
NKCCRUUAGLJWPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


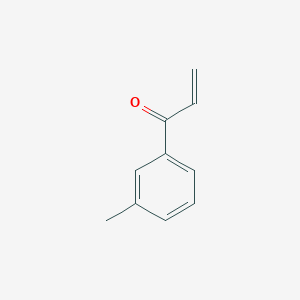
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)

![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)

![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)


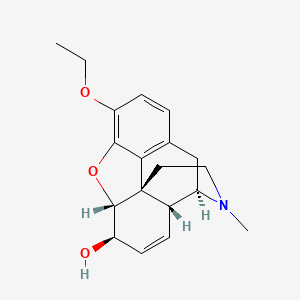
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
